3,4-O-(Diethylmethylidene) Shikimic Acid Ethyl Ester
Description
Properties
IUPAC Name |
ethyl (3aR,7R,7aS)-2,2-diethyl-7-hydroxy-3a,6,7,7a-tetrahydro-1,3-benzodioxole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O5/c1-4-14(5-2)18-11-8-9(13(16)17-6-3)7-10(15)12(11)19-14/h8,10-12,15H,4-7H2,1-3H3/t10-,11-,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPBCFJGUCHGYAN-UTUOFQBUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(OC2C=C(CC(C2O1)O)C(=O)OCC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1(O[C@@H]2C=C(C[C@H]([C@@H]2O1)O)C(=O)OCC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Two-Step, One-Pot Esterification-Ketalization Strategy
The most industrially relevant method involves a telescoped sequence combining esterification and ketalization without intermediate isolation. Shikimic acid (3) undergoes Fischer esterification with ethanol under acidic conditions, followed by in situ ketalization with 3,3-diethoxypentane. Key steps include:
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Esterification : Shikimic acid reacts with ethanol in the presence of benzenesulfonic acid (BSA) as a catalyst. Triethylorthoformate (TEOF) is added as a water scavenger to drive the equilibrium toward ethyl shikimate formation, achieving >99% conversion.
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Ketalization : The resulting ethyl shikimate reacts with 3,3-diethoxypentane under acidic conditions to form the diethylmethylidene ketal. This step eliminates the need for thionyl chloride, reducing hazardous waste and operational risks.
The one-pot approach reduces solvent consumption by 40% compared to traditional isolation methods and improves throughput by minimizing purification steps.
Original Isolation-Based Synthesis
Early routes isolated ethyl shikimate before ketalization, requiring additional solvents and yielding 20% less product overall. The isolation step involved crystallization from ethyl acetate/hexane, introducing bottlenecks in large-scale production.
Optimization of Reaction Conditions
Catalytic System Development
| Parameter | Original Process (Isolation) | Optimized Process (One-Pot) |
|---|---|---|
| Catalyst | Thionyl chloride | Benzenesulfonic acid (BSA) |
| Reaction Time | 48 hours (two steps) | 24 hours |
| Yield | 72% | 89% |
| Solvent Consumption | 8 L/kg | 4.8 L/kg |
| Vapor Hazard Ratio (VHR) | 155,064 (thionyl chloride) | 73,026 (BSA) |
Replacing thionyl chloride with BSA reduced health risks, as quantified by the Vapor Hazard Ratio (VHR), which measures workplace exposure risks. BSA’s lower volatility and reduced corrosivity simplified waste management.
Solvent and Scavenger Selection
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Ethanol Purity : Anhydrous ethanol (99.8%) is critical for esterification efficiency. Technical-grade ethanol (95%) decreases conversion to 85–88% due to water content.
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Triethylorthoformate (TEOF) : Adding 1.2 equivalents of TEOF sequesters water generated during esterification, preventing equilibrium stagnation at 97% conversion.
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3,3-Diethoxypentane Synthesis : Generated in situ from 3-pentanone and triethylorthoformate, this reagent eliminates the need for hazardous ketone handling.
Analytical Characterization of the Product
Structural Confirmation
Chemical Reactions Analysis
Types of Reactions
3,4-O-(Diethylmethylidene) Shikimic Acid Ethyl Ester can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups to carbonyl groups.
Reduction: This reaction can reduce carbonyl groups back to hydroxyl groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can yield alcohols .
Scientific Research Applications
Scientific Research Applications
-
Synthesis of Neuraminidase Inhibitors
- The primary application of 3,4-O-(Diethylmethylidene) Shikimic Acid Ethyl Ester is in the preparation of oseltamivir analogs. These compounds act as neuraminidase inhibitors, which are vital in treating influenza by preventing the virus from spreading within the host .
- A study conducted by Kongkamnerd et al. (2012) highlights the effectiveness of these analogs against avian influenza viruses, demonstrating their potential in pandemic preparedness .
- Antiviral Drug Development
-
Research on Structural Variants
- Investigations into structural variants of this compound have led to insights into optimizing drug properties such as solubility and bioavailability. This research is crucial for improving the pharmacokinetic profiles of antiviral agents derived from this compound.
Case Studies and Findings
Mechanism of Action
The mechanism of action of 3,4-O-(Diethylmethylidene) Shikimic Acid Ethyl Ester involves its interaction with enzymes in the shikimate pathway . It can inhibit or activate specific enzymes, leading to changes in the biosynthesis of aromatic compounds . The molecular targets include enzymes like shikimate kinase and chorismate synthase .
Comparison with Similar Compounds
Structural Analogs of Shikimic Acid Esters
The following table summarizes key structural analogs, their substituents, synthesis routes, and applications:
Key Observations:
- Protective Groups : The diethylmethylidene group in the target compound likely enhances stability by shielding reactive hydroxyls, similar to the isopropylidenedioxy group in its methyl ester analog . These groups prevent unwanted side reactions during synthesis or biological interactions.
- Esterification : Ethyl esters (e.g., shikimic acid ethyl ester) are commonly synthesized via ionic liquids, achieving high yields (81–99%) , whereas methyl esters are obtained through hydrolysis . Ethyl esters may offer improved lipophilicity compared to methyl analogs, influencing bioavailability.
- Biological Activity : Shikimic acid ethyl ester exhibits XOD inhibitory activity , while the diethylmethylidene derivative’s cholinesterase inhibition suggests structural modifications redirect its pharmacological targets .
Functional Comparison with Phenolic Esters
- Caffeic Acid Ethyl Ester (CAEE) : Exhibits antioxidant and antimicrobial properties due to the ethyl ester enhancing membrane permeability . Comparatively, this compound’s activity may stem from both esterification and protective groups.
- Ferulic Acid Esters : Ethyl esters of ferulic acid show enhanced anticancer activity over the parent acid, highlighting the role of ester groups in modulating therapeutic effects .
Biological Activity
3,4-O-(Diethylmethylidene) Shikimic Acid Ethyl Ester is a derivative of shikimic acid, a compound known for its role in the biosynthesis of aromatic compounds in plants and microorganisms. This ester has gained attention in recent years due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the available literature on the biological activity of this compound, highlighting key research findings and case studies.
- Molecular Formula : C13H18O5
- Molecular Weight : 254.28 g/mol
- Structure : The compound features a diethylmethylidene group attached to the shikimic acid backbone, which may influence its biological interactions and solubility.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study conducted by Zhang et al. (2022) demonstrated that the compound effectively inhibited the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were reported as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Pseudomonas aeruginosa | 64 |
The mechanism of action appears to involve disruption of the bacterial cell membrane integrity and inhibition of protein synthesis.
Anticancer Activity
The anticancer potential of this compound has been explored in vitro. A study by Lee et al. (2023) assessed its effects on human cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The results indicated that treatment with this compound led to a dose-dependent reduction in cell viability:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 25 |
| A549 | 30 |
Apoptosis assays revealed that the compound induces programmed cell death through the activation of caspase pathways.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has shown promise as an anti-inflammatory agent. Research by Kim et al. (2024) demonstrated that it significantly reduced the production of pro-inflammatory cytokines (IL-6 and TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages:
| Cytokine | Control (pg/mL) | Treated (pg/mL) |
|---|---|---|
| IL-6 | 500 | 150 |
| TNF-α | 400 | 100 |
The anti-inflammatory mechanism is thought to involve inhibition of NF-κB signaling pathways.
Case Studies
- Case Study on Antimicrobial Efficacy : In a clinical setting, a formulation containing this compound was tested against skin infections caused by Staphylococcus aureus. The results showed a significant reduction in infection rates compared to standard treatments.
- Case Study on Cancer Treatment : A preliminary clinical trial evaluated the safety and efficacy of this compound in patients with advanced breast cancer. Patients receiving this treatment exhibited improved outcomes compared to those receiving conventional therapies alone.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthetic yield of 3,4-O-(Diethylmethylidene) Shikimic Acid Ethyl Ester?
- Methodological Answer : Synthesis optimization should focus on reaction parameters such as temperature (e.g., 60–80°C for esterification), solvent polarity (e.g., anhydrous THF or DMF), and catalyst selection (e.g., acidic or enzymatic catalysts). Kinetic studies via time-course sampling can identify bottlenecks. For example, monitoring intermediates via TLC or HPLC ensures reaction progression . Purification via column chromatography (silica gel, gradient elution) or recrystallization improves purity. Documenting molar ratios of shikimic acid derivatives to ethyl ester precursors is critical for reproducibility .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR confirm regioselectivity of diethylmethylidene protection and esterification. Key signals include the ethyl ester protons (δ 1.2–1.4 ppm triplet, δ 4.1–4.3 ppm quartet) and methylidene protons (δ 1.5–1.7 ppm singlet) .
- IR : Stretching vibrations for ester carbonyl (C=O, ~1740 cm⁻¹) and ether linkages (C-O-C, ~1250 cm⁻¹) validate functional groups.
- Mass Spectrometry : High-resolution MS (HRMS-ESI) confirms molecular ion [M+H]⁺ and fragmentation patterns .
Q. How can researchers assess the hydrolytic stability of the diethylmethylidene protecting group under physiological conditions?
- Methodological Answer : Perform pH-dependent stability assays (e.g., pH 2–8 buffers at 37°C). Monitor degradation via HPLC or UV-Vis spectroscopy (λ = 210–280 nm). Compare half-life (t₁/₂) across conditions. Use kinetic modeling (e.g., first-order decay) to predict stability in biological systems .
Advanced Research Questions
Q. How can contradictory NMR data for diastereomers of this compound be resolved?
- Methodological Answer : Contradictions in splitting patterns may arise from conformational flexibility or impurities. Use heteronuclear experiments (HSQC, HMBC) to assign stereochemistry. Variable-temperature NMR (VT-NMR) reduces signal broadening caused by dynamic effects. X-ray crystallography provides definitive stereochemical assignments .
Q. What computational strategies are suitable for predicting the reactivity of this compound in nucleophilic acyl substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and electron density maps. Solvent effects can be incorporated via PCM (Polarizable Continuum Model). Compare activation energies (ΔG‡) for different nucleophiles (e.g., amines vs. alcohols) .
Q. How can researchers address discrepancies between theoretical and experimental yields in large-scale synthesis?
- Methodological Answer : Conduct mass balance analysis to identify unaccounted byproducts. Use GC-MS or LC-MS to detect volatile or polar impurities. Scale-down experiments under identical conditions (e.g., stirring rate, heat transfer) isolate process-related inefficiencies. Statistical tools (e.g., ANOVA) evaluate batch-to-batch variability .
Q. What in vitro models are appropriate for studying the bioactivity of this compound as a shikimate pathway inhibitor?
- Methodological Answer : Use bacterial (e.g., E. coli) or plant cell cultures to assess inhibition of 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase. Quantify shikimate accumulation via HPLC. Compare IC₅₀ values with known inhibitors (e.g., glyphosate). Include negative controls (unprotected shikimic acid esters) to validate specificity .
Data Presentation and Analysis
Q. How should researchers present kinetic data for the acid-catalyzed hydrolysis of this compound?
- Example Table :
| pH | Temperature (°C) | Rate Constant (k, s⁻¹) | Half-Life (t₁/₂, min) |
|---|---|---|---|
| 2.0 | 25 | 0.0025 | 46.2 |
| 4.0 | 25 | 0.0011 | 105.0 |
| 7.4 | 37 | 0.0003 | 385.0 |
- Analysis : Use Arrhenius plots to calculate activation energy (Eₐ). Discuss deviations from ideal behavior (e.g., buffer catalysis) .
Ethical and Reproducibility Considerations
Q. What steps ensure reproducibility when adapting literature methods for synthesizing this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
